5-methylspiro[2.3]hexan-5-amine hydrochloride
Description
Properties
CAS No. |
2763780-66-9 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
5-methylspiro[2.3]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6(8)4-7(5-6)2-3-7;/h2-5,8H2,1H3;1H |
InChI Key |
PUYYKCHQKSFAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Amine Synthesis
The introduction of the amine group at the 5-position is often achieved through protection-deprotection strategies. RU2659404C1 outlines a pathway where a carboxyl group is converted to a Boc-protected amine:
-
Carboxyl Activation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form an acyl chloride.
-
Boc Protection : The acyl chloride reacts with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine).
-
Deprotection : Acidic hydrolysis (HCl/EtOH) removes the Boc group, yielding the primary amine hydrochloride.
This method ensures high regioselectivity but requires stringent anhydrous conditions.
Direct Amination via Reductive Amination
EvitaChem’s protocol employs reductive amination using PtO₂ as a catalyst:
-
A ketone precursor (e.g., 5-methylspiro[2.3]hexan-5-one) reacts with methylamine in the presence of hydrogen gas and PtO₂.
-
The reaction proceeds at 60°C for 12 hours, achieving yields of 85–90%.
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Industrial synthesis (e.g., VulcanChem ) utilizes continuous flow reactors to enhance efficiency:
Solvent and Catalyst Optimization
-
Solvent Selection : Dichloromethane (DCM) is preferred for cycloaddition due to its low polarity, while ethanol facilitates crystallization during purification.
-
Catalyst Screening : Rhodium(II) acetate outperforms copper catalysts in cycloaddition, reducing side products by 15%.
Purification and Crystallization Techniques
Recrystallization
The hydrochloride salt is purified via recrystallization from ethanol/acetone mixtures:
Chemical Reactions Analysis
Types of Reactions
5-methylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
5-methylspiro[2.3]hexan-5-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Methoxyspiro[2.3]hexan-1-amine Hydrochloride
5-Methylspiro[2.3]hexane-5-carbaldehyde Hydrochloride
- Molecular Formula: C₈H₁₂ClNO₂
- Key Features : Features a carbaldehyde (-CHO) group instead of an amine.
- Functional Group Impact : The aldehyde group introduces electrophilic reactivity, making it suitable for condensation reactions, unlike the amine’s nucleophilic properties.
- Molecular Weight : 189.64 g/mol, slightly higher than the target compound due to the aldehyde and additional oxygen .
5-Azaspiro[2.4]heptan-7-amine Hydrochloride
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride
- Molecular Formula : C₁₂H₁₈Cl₂N₂
- Key Features : Benzyl substitution introduces aromaticity and lipophilicity.
- Biological Relevance : Such modifications are common in pharmaceuticals to enhance blood-brain barrier penetration. The dihydrochloride salt improves aqueous solubility .
Physicochemical and Functional Comparisons
Molecular Weight and Polarity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-Methylspiro[2.3]hexan-5-amine HCl | C₇H₁₅ClN | ~164.66 (estimated) | Methyl, amine |
| 5-Methoxyspiro[2.3]hexan-1-amine HCl | C₇H₁₃NO | 143.19 | Methoxy, amine |
| 5-Azaspiro[2.4]heptan-7-amine HCl | C₆H₁₃ClN₂ | 148.63 | Nitrogen, amine |
- Polarity Trends : Methoxy and azaspiro derivatives exhibit higher polarity than the methyl-substituted target compound.
Research and Application Gaps
- Computational Predictions : CCS values (e.g., 126.9 Ų for [M+H]⁺ in 5-methoxyspiro[2.3]hexan-1-amine HCl) could guide mass spectrometry-based studies .
Q & A
Q. Answer :
- Oxidation : Reacts with KMnO4 or CrO3 to form spirocyclic ketones or aldehydes. Monitor pH to avoid over-oxidation .
- Reduction : LiAlH4 or NaBH4 can reduce secondary amines to tertiary amines, though steric hindrance may limit efficiency .
- Substitution : Nucleophilic attack at the spiro carbon is possible under SN2 conditions, but ring strain may favor ring-opening side reactions .
How can structure-activity relationships (SAR) be investigated for this compound in medicinal chemistry applications?
Q. Answer :
- Analog Synthesis : Modify substituents (e.g., methyl group at C5) and compare bioactivity .
- Conformational Analysis : Use computational tools (e.g., DFT) to assess spirocyclic rigidity and its impact on receptor binding .
- Biological Assays : Test analogs in in vitro models (e.g., enzyme inhibition assays for kinase targets) to correlate structural changes with potency .
What challenges arise in stereochemical control during the synthesis of 5-methylspiro[2.3]hexan-5-amine derivatives?
Q. Answer :
- Racemization Risk : The spirocyclic center may undergo epimerization under acidic/basic conditions. Mitigate via low-temperature reactions or chiral auxiliaries .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) to induce enantioselectivity during cyclization steps .
How can HPLC methods be optimized for purity analysis of this compound?
Q. Answer :
- Mobile Phase : Use a gradient of hexanesulfonic acid (50 mM, pH 2.0) and acetonitrile (60:40) to resolve polar impurities .
- Column Selection : C18 reverse-phase columns with 5 µm particle size enhance peak symmetry.
- Detection : UV absorbance at 254 nm for amine detection; validate with spiked impurity standards .
What in vitro safety protocols are recommended for handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (risk of irritation per GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory irritant, H335) .
- Waste Disposal : Neutralize with dilute NaOH before aqueous disposal to minimize environmental impact .
How can computational modeling predict the biological activity of spirocyclic amines like this compound?
Q. Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., GPCRs) and calculate binding energies .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors in the spirocyclic core for scaffold optimization .
- ADMET Prediction : Software like SwissADME estimates bioavailability and metabolic stability based on logP and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
